molecular formula C14H16N4O2 B1408932 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1858241-55-0

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1408932
CAS No.: 1858241-55-0
M. Wt: 272.3 g/mol
InChI Key: JZVPOMNGUCUHSN-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound characterized by its unique structure, which includes an azidomethyl group, an isopropoxyphenyl group, and a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-amino-4-isopropoxyphenyl ketone, under acidic or basic conditions.

    Introduction of the azidomethyl group: This step involves the reaction of the oxazole intermediate with an azidomethylating agent, such as sodium azide, under appropriate conditions to introduce the azidomethyl group at the desired position.

    Final modifications: Additional steps may be required to introduce the methyl group and any other desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azidomethyl group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxydiphenylamine: This compound shares the isopropoxyphenyl group but lacks the azidomethyl and oxazole moieties.

    (4-Isopropoxyphenyl)(phenyl)methanol: Similar in having the isopropoxyphenyl group but differs in the rest of the structure.

Uniqueness

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is unique due to the combination of its azidomethyl group, isopropoxyphenyl group, and oxazole ring

Properties

IUPAC Name

4-(azidomethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9(2)19-12-6-4-11(5-7-12)14-17-13(8-16-18-15)10(3)20-14/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVPOMNGUCUHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole
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